molecular formula C12H21NO3S B1375678 Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1373029-00-5

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B1375678
CAS RN: 1373029-00-5
M. Wt: 259.37 g/mol
InChI Key: RILLOTFCKKHEMJ-UHFFFAOYSA-N
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Description

Spirocyclic compounds like “Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate” are of growing interest in the field of medicinal chemistry due to their unique structural features . They provide a new area of chemical space with straightforward functional handles for further diversification .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar spirocyclic compounds can be synthesized using various methods . For instance, tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate can be used to synthesize ketohexokinase (KHK) inhibitors .

Scientific Research Applications

Synthesis and Molecular Structure

The compound is synthesized as a cyclic amino acid ester and characterized using spectroscopy and X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).

Enantioselective Synthesis

It serves as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists, highlighting its role in medicinal chemistry (Campbell et al., 2009).

Spirocyclic Compound Synthesis

The compound's derivatives are used in synthesizing spirocyclic 3-oxotetrahydrofurans, which are useful for preparing other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

NMR Spectroscopy in Structural Analysis

NMR spectroscopy plays a crucial role in determining the absolute configuration of the compound's derivatives, contributing to the field of structural chemistry (Jakubowska et al., 2013).

Application in Drug Discovery Modules

This compound is used in constructing novel, multifunctional modules for drug discovery, demonstrating its versatility in pharmaceutical research (Li et al., 2013).

Future Directions

Spirocyclic compounds are of growing interest in the field of medicinal chemistry . Therefore, future research could focus on exploring the potential applications of this compound in drug discovery.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate” are currently unknown. This compound is a spirocyclic building block , which suggests that it could be used to synthesize a variety of complex molecules with diverse biological targets.

Mode of Action

As a building block, it likely interacts with its targets through the formation of covalent bonds during chemical reactions . The resulting changes would depend on the specific reactions and the other compounds involved.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific molecules it is used to synthesize. As a building block, it has the potential to be involved in a wide range of biochemical pathways .

Pharmacokinetics

As a building block, its pharmacokinetic properties would likely be significantly altered upon incorporation into a larger molecule .

Result of Action

As a building block, its effects would be determined by the properties of the molecules it is used to synthesize .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its storage temperature is recommended to be 2-8°C .

Biochemical Analysis

Biochemical Properties

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate plays a significant role in biochemical reactions as a building block for the synthesis of novel azaspiro compounds. It interacts with various enzymes and proteins, facilitating the formation of multifunctional modules in drug discovery . The compound’s interactions with biomolecules are primarily through its hydroxymethyl and carboxylate groups, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins.

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell . The compound’s impact on cell function includes changes in cell proliferation and apoptosis, which are critical for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade when exposed to oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s accumulation in certain tissues can also influence its overall pharmacokinetic profile.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-11(2,3)16-10(15)13-7-12(8-13)9(6-14)4-5-17-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLOTFCKKHEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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